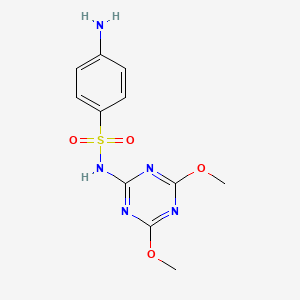

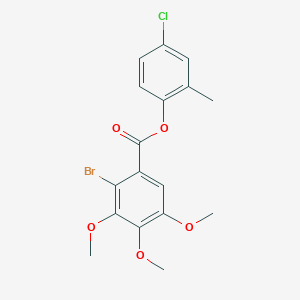

![molecular formula C31H32N2O8S B12007828 Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12007828.png)

Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, including allyl, butoxybenzoyl, ethoxy, hydroxy, and thiazole moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Allyl 2-[3-(4-Butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazol-5-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung von Zwischenprodukten wie 4-Butoxybenzoylchlorid und 3-Ethoxy-4-hydroxybenzaldehyd beginnen. Diese Zwischenprodukte werden dann Kondensationsreaktionen, Cyclisierung und Veresterung unterzogen, um das Endprodukt zu bilden. Zu den wichtigsten Reaktionsbedingungen gehören die Verwendung geeigneter Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. p-Toluolsulfonsäure) und Temperaturkontrolle, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Skalierung der Laborsynthesemethoden umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen für großtechnische Reaktoren, die Gewährleistung einer effizienten Mischung und Wärmeübertragung sowie die Implementierung von Reinigungsverfahren wie Umkristallisation oder Chromatographie. Sicherheitsmaßnahmen und Umweltaspekte sind ebenfalls in industriellen Umgebungen von entscheidender Bedeutung, um mit potenziell gefährlichen Reagenzien und Nebenprodukten umzugehen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Allyl 2-[3-(4-Butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppen können zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Die Allylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄).

Substitution: Nucleophile wie Thiole oder Amine in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Hydroxygruppen zu entsprechenden Ketonen führen, während die Reduktion der Carbonylgruppen Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre vielfältigen funktionellen Gruppen ermöglichen verschiedene chemische Modifikationen, was sie wertvoll in der organischen Synthese und Materialwissenschaft macht.

Biologie

In der biologischen Forschung kann diese Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht werden. Das Vorhandensein von Hydroxy- und Thiazolgruppen deutet darauf hin, dass sie mit biologischen Makromolekülen interagieren könnte, möglicherweise antimikrobielle oder entzündungshemmende Eigenschaften aufweist.

Medizin

In der Medizin könnten Forscher diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersuchen. Ihre einzigartige Struktur könnte sie zu einem Kandidaten für die Medikamentenentwicklung machen, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.

Industrie

In industriellen Anwendungen könnte diese Verbindung aufgrund ihrer komplexen Struktur und funktionellen Vielfalt bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt werden.

Wirkmechanismus

Der Mechanismus, durch den Allyl 2-[3-(4-Butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazol-5-carboxylat seine Wirkungen ausübt, hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Hydroxy- und Thiazolgruppen könnten Wasserstoffbrückenbindungen bilden oder mit Metallionen koordinieren und so biochemische Prozesse beeinflussen.

Wirkmechanismus

The mechanism by which Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxy and thiazole groups could form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Allyl 2-[3-(4-Methoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazol-5-carboxylat

- Allyl 2-[3-(4-Butoxybenzoyl)-2-(3-methoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazol-5-carboxylat

Einzigartigkeit

Die Einzigartigkeit von Allyl 2-[3-(4-Butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazol-5-carboxylat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die im Vergleich zu ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen können. Das Vorhandensein von sowohl Butoxy- als auch Ethoxygruppen sowie der Thiazolring unterscheidet es von anderen Analoga, was möglicherweise zu einzigartigen Anwendungen und Wirkungen führt.

Eigenschaften

Molekularformel |

C31H32N2O8S |

|---|---|

Molekulargewicht |

592.7 g/mol |

IUPAC-Name |

prop-2-enyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C31H32N2O8S/c1-5-8-16-40-21-12-9-19(10-13-21)26(35)24-25(20-11-14-22(34)23(17-20)39-7-3)33(29(37)27(24)36)31-32-18(4)28(42-31)30(38)41-15-6-2/h6,9-14,17,25,34-35H,2,5,7-8,15-16H2,1,3-4H3/b26-24- |

InChI-Schlüssel |

UNBGLQAUEHDQBT-LCUIJRPUSA-N |

Isomerische SMILES |

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)O)OCC)/O |

Kanonische SMILES |

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)O)OCC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12007747.png)

![2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl-](/img/structure/B12007769.png)

![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007776.png)

![Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-](/img/structure/B12007782.png)

![8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12007813.png)

![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007819.png)